molecular formula C8H3Cl4N3 B8289404 5-Amino-2,3,6,7-tetrachloroquinoxaline

5-Amino-2,3,6,7-tetrachloroquinoxaline

Cat. No.: B8289404
M. Wt: 282.9 g/mol
InChI Key: DXXBFAXBSVZRKA-UHFFFAOYSA-N
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Description

5-Amino-2,3,6,7-tetrachloroquinoxaline is a useful research compound. Its molecular formula is C8H3Cl4N3 and its molecular weight is 282.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H3Cl4N3

Molecular Weight

282.9 g/mol

IUPAC Name

2,3,6,7-tetrachloroquinoxalin-5-amine

InChI

InChI=1S/C8H3Cl4N3/c9-2-1-3-6(5(13)4(2)10)15-8(12)7(11)14-3/h1H,13H2

InChI Key

DXXBFAXBSVZRKA-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=C1Cl)Cl)N)N=C(C(=N2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Tin (II) chloride dihydrate (346.3 g, 1.54 mol) was added to a solution of 2,3,6,7-tetrachloro-5-nitro-quinoxaline (96.2 g, 0.31 mol) in ethyl acetate (1.8 l). The mixture was heated under reflux for 4 hours, cooled and poured cautiously into an excess of aqueous saturated sodium bicarbonate. The mixture was filtered through "Celite", (Trade Mark), washing well with ethyl acetate. The filter cake was macerated with more ethyl acetate and the solid material filtered off. The combined ethyl acetate solutions were dried (MgSO4) and concentrated under reduced pressure to give 5-amino-2,3,6,7-tetrachloroquinoxaline (73.4 g, 84%) as a yellow solid.
Quantity
346.3 g
Type
reactant
Reaction Step One
Quantity
96.2 g
Type
reactant
Reaction Step One
Quantity
1.8 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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